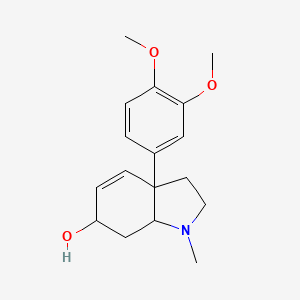
Mesembrenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydroindole core
Wissenschaftliche Forschungsanwendungen
3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
Mesembrenol, an alkaloid found in the plant Sceletium tortuosum, primarily targets the serotonin transporter and the phosphodiesterase 4 (PDE4) enzyme . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while PDE4 is involved in cognition, mood, and behavior .
Mode of Action
This compound acts as a serotonin reuptake inhibitor , blocking the reabsorption of serotonin in the brain, which can increase the amount of serotonin available. This can enhance serotonin signaling and contribute to mood enhancement . This compound also behaves as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) , which can influence cognition, mood, and behavior .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the serotonergic system and the cAMP (Cyclic adenosine monophosphate) signaling pathway . By inhibiting serotonin reuptake, this compound can increase serotonin levels in the synaptic cleft, enhancing serotonergic signaling . Inhibition of PDE4, on the other hand, can increase cAMP levels, influencing various cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver and excretion in urine . Metabolites of this compound have been identified in rat urine and human liver preparations . These metabolites are formed through processes such as O- and N-demethylation, dihydration, and hydroxylation . Some of the metabolites are excreted as glucuronides and/or sulfates .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic signaling and modulation of cAMP levels . This can lead to mood enhancement, reduced anxiety, and potential improvements in cognition .
Biochemische Analyse
Biochemical Properties
Mesembrenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol typically involves multiple steps. One common method includes the Claisen-Schmidt condensation followed by cyclization reactions. For instance, the condensation of 3,4-dimethoxybenzaldehyde with an appropriate ketone under basic conditions can yield an intermediate, which is then cyclized to form the tetrahydroindole structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction times. The use of catalysts and specific solvents can also play a crucial role in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Common reagents include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylethylamine: Shares the dimethoxyphenyl group but differs in the core structure.
3,4-Dimethoxybenzaldehyde: Similar functional groups but lacks the tetrahydroindole core.
N-(3,4-Dimethoxyphenyl)ethylamides: Similar side chains but different overall structure
Uniqueness
The uniqueness of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol lies in its combination of the dimethoxyphenyl group with the tetrahydroindole core, providing a distinct set of chemical and biological properties that are not found in the similar compounds listed above .
Eigenschaften
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHZMSTECYZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)
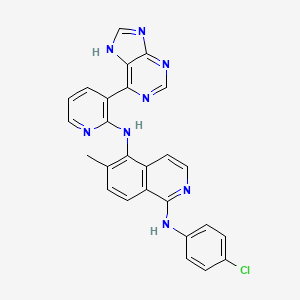


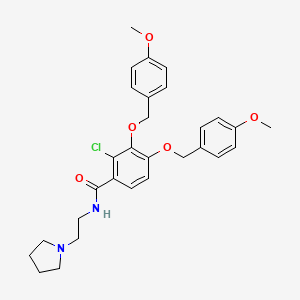
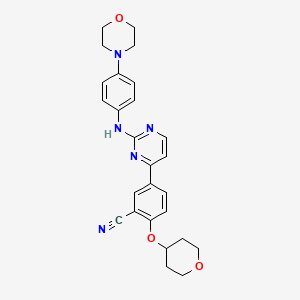
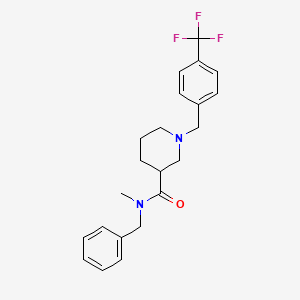
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
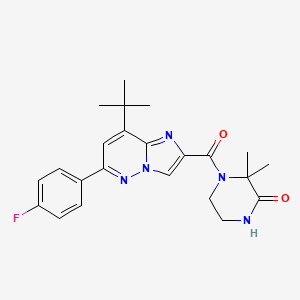
![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)
